(Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Catalog No.
S3010324
CAS No.
879927-67-0
M.F
C22H18O5
M. Wt
362.381
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-6-(2-o...

CAS Number

879927-67-0

Product Name

(Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

IUPAC Name

(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one

Molecular Formula

C22H18O5

Molecular Weight

362.381

InChI

InChI=1S/C22H18O5/c1-13(23)12-25-17-7-8-18-20(11-17)27-21(22(18)24)10-16-9-15-5-3-4-6-19(15)26-14(16)2/h3-11,14H,12H2,1-2H3/b21-10-

InChI Key

MDFDEFGCSPMYBK-FBHDLOMBSA-N

SMILES

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC(=O)C

Solubility

not available
  • Heterocyclic Scaffolding

    The molecule possesses two key heterocyclic rings: a benzofuran and a chroman. Benzofurans are known to form the core of many natural products with medicinal applications []. Studies have shown that 2-substituted benzofurans, like the one in this compound, exhibit various biological activities, including antiviral, antioxidant, and antifungal properties [, , ]. Similarly, chroman scaffolds are prevalent in drugs due to their diverse biological effects [].

  • Structure-Activity Relationship Studies

    The presence of the (Z)-alkene moiety and the 2-oxopropoxy substituent on the benzofuran ring could influence the compound's biological activity. Studying how these functional groups affect the molecule's interaction with potential targets could be of interest.

(Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is an organic compound characterized by its complex structure, which includes a benzofuran moiety and a chromenyl group. The molecular formula for this compound is C21H16O5C_{21}H_{16}O_5, and its molecular weight is approximately 348.3 g/mol. The compound exhibits a unique configuration due to the presence of a double bond in the (Z) configuration, which affects its chemical reactivity and biological interactions .

Typical of benzofuran derivatives, such as:

  • Nucleophilic Substitution: The presence of electrophilic sites allows for nucleophilic attack, leading to substitution reactions.
  • Condensation Reactions: The aldehyde functionality can participate in condensation reactions, forming larger molecular structures.
  • Reduction Reactions: The ketone groups can be reduced to alcohols under appropriate conditions.

These reactions are significant for synthesizing derivatives with enhanced biological activity or altered properties.

The synthesis of (Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one can be achieved through several methods:

  • Condensation Reaction: A common method involves the condensation of 2-methylchromen-3-aldehyde with 6-(2-oxopropoxy)benzofuran under acidic conditions.

    Example reaction:
  • One-Pot Synthesis: Utilizing multicomponent reactions can streamline the synthesis process by combining all reactants in a single reaction vessel.
  • Modification of Existing Compounds: Starting from known benzofuran or chromen derivatives, further modifications can yield the target compound through selective functional group transformations.

The applications of (Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one extend into various fields:

  • Pharmaceuticals: Potential use as an active pharmaceutical ingredient due to its biological activities.
  • Cosmetics: As an antioxidant agent in skincare formulations to prevent oxidative damage.
  • Agriculture: Investigated for potential use as a natural pesticide or herbicide due to its bioactive properties.

Interaction studies focus on how (Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one interacts with biological systems:

  • Protein Binding Studies: Understanding how the compound binds to proteins can elucidate its mechanism of action and bioavailability.
  • Enzyme Inhibition Studies: Investigating whether the compound inhibits specific enzymes related to disease pathways could highlight its therapeutic potential.
  • Cell Line Studies: Evaluating cytotoxic effects on various cancer cell lines can provide insights into its anticancer properties.

Several compounds share structural similarities with (Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaBiological ActivityUnique Features
Compound AC21H16O5C_{21}H_{16}O_5AntioxidantContains additional hydroxyl groups enhancing solubility
Compound BC24H16O6C_{24}H_{16}O_6AnticancerExhibits stronger enzyme inhibition properties
Compound CC22H18O5C_{22}H_{18}O_5Anti-inflammatoryHas a different substituent pattern affecting activity

These comparisons illustrate that while similar compounds may share biological activities, variations in structure lead to distinct pharmacological profiles and applications.

XLogP3

3.6

Dates

Last modified: 08-17-2023

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